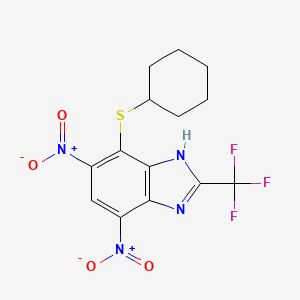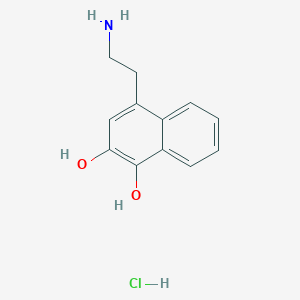
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride is a chemical compound with significant importance in various scientific fields It is structurally related to dopamine, a well-known neurotransmitter, and shares some similar properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-1,2-diol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: Advanced purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures are in place to maintain consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: The aminoethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the nucleophile, but typically involve mild temperatures and solvents like ethanol or water.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: The original diol form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride involves its interaction with various molecular targets:
Neurotransmitter Pathways: It can mimic or inhibit the action of dopamine in the brain.
Enzymatic Reactions: The compound can act as a substrate or inhibitor for enzymes involved in neurotransmitter synthesis and degradation.
Cellular Signaling: It influences cellular signaling pathways, affecting processes such as cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine: Shares a similar structure and function in neurotransmission.
Norepinephrine: Another neurotransmitter with structural similarities.
Uniqueness
4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61148-93-4 |
|---|---|
Formule moléculaire |
C12H14ClNO2 |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
4-(2-aminoethyl)naphthalene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c13-6-5-8-7-11(14)12(15)10-4-2-1-3-9(8)10;/h1-4,7,14-15H,5-6,13H2;1H |
Clé InChI |
ZUCFVWAOEANHGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)O)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
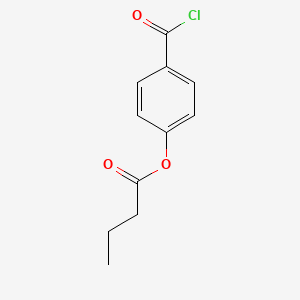
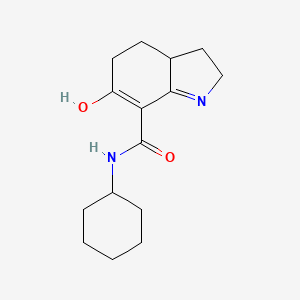
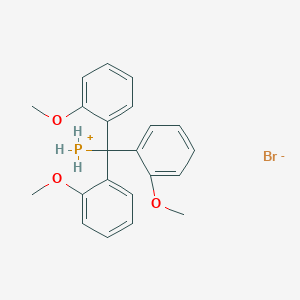

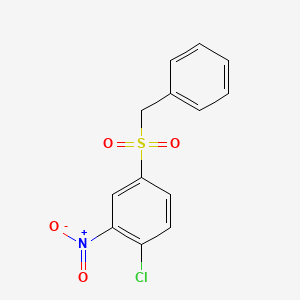


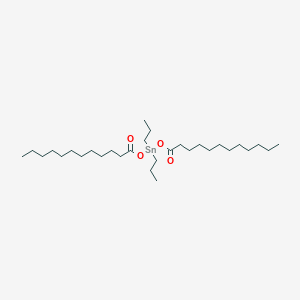

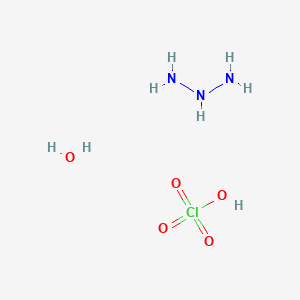
![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)
![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
